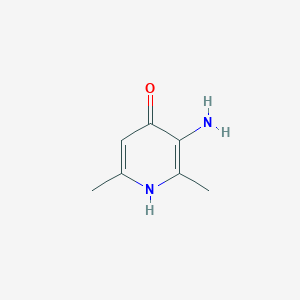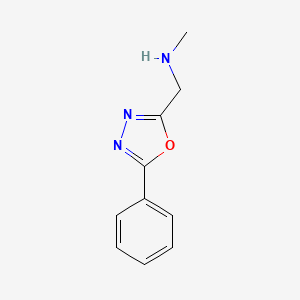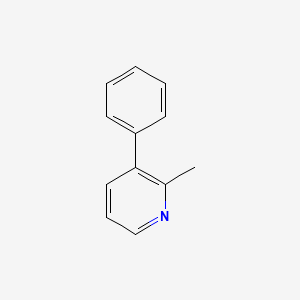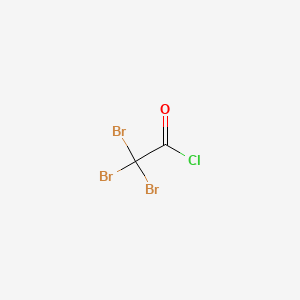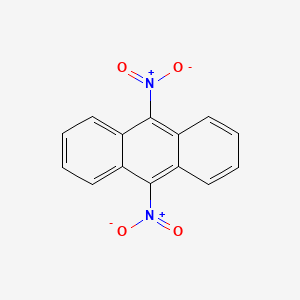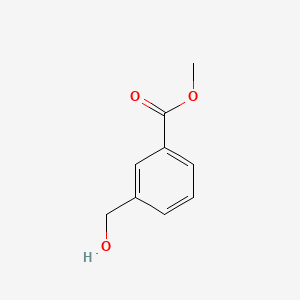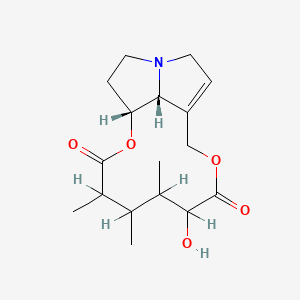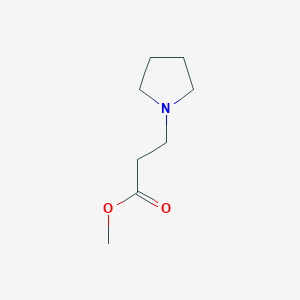
3-(吡咯烷-1-基)丙酸甲酯
描述
Methyl 3-(pyrrolidin-1-yl)propanoate is a chemical compound with the CAS Number: 22041-21-0 . It has a molecular weight of 157.21 and its IUPAC name is methyl 3-(1-pyrrolidinyl)propanoate . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of Methyl 3-(pyrrolidin-1-yl)propanoate consists of a pyrrolidine ring attached to a propanoate group . The InChI code for this compound is 1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 .Physical And Chemical Properties Analysis
Methyl 3-(pyrrolidin-1-yl)propanoate is a liquid at room temperature . It has a molecular weight of 157.21 .科学研究应用
Anticonvulsant and Antinociceptive Activity
- Study Focus : A study by Kamiński et al. (2016) synthesized a library of new piperazinamides derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These molecules combine chemical fragments of known antiepileptic drugs. The study found compounds with promising anticonvulsant properties and favorable safety profiles, making them potential candidates for new hybrid anticonvulsants (Kamiński et al., 2016).
Synthesis and Chemical Properties
- Study on Synthesis : Research by Gimalova et al. (2013, 2014) focused on the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate, demonstrating the compound's unique recyclization properties (Gimalova et al., 2013)(Gimalova et al., 2014).
- Pyrrolidine Chemistry : Żmigrodzka et al. (2022) studied pyrrolidines, highlighting their importance in medicine and industry, such as in dyes and agrochemicals. The study explored the synthesis of pyrrolidines in a cycloaddition reaction, demonstrating their potential in various applications (Żmigrodzka et al., 2022).
Intermediate in Antibiotic Synthesis
- Antibiotic Intermediate : A study by Lall et al. (2012) described the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in creating a fluoroquinolone antibiotic effective against respiratory tract infections. The study emphasized the importance of this compound in developing new antibiotics (Lall et al., 2012).
Synthesis and Characterization of Novel Compounds
- Novel Compounds Synthesis : Research by Nycz et al. (2016) identified novel hydrochloride salts of cathinones related to methyl 3-(pyrrolidin-1-yl)propanoate. This study provides insight into the synthesis and identification of new compounds with potential applications (Nycz et al., 2016).
Studies on Derivatives and Reactions
- Uracil Derivatives Study : Yao et al. (2013) synthesized two uracil derivatives of methyl 3-(pyrrolidin-1-yl)propanoate and studied their structural properties. These findings contribute to the understanding of the molecular structure and potential applications of these derivatives (Yao et al., 2013).
- Reactions with Nucleophiles : Sokolov and Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of different compounds. This study adds to the knowledge of chemical reactions involving methyl 3-(pyrrolidin-1-yl)propanoate derivatives (Sokolov & Aksinenko, 2010).
安全和危害
属性
IUPAC Name |
methyl 3-pyrrolidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKOXJKJHTKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176516 | |
| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrrolidin-1-yl)propanoate | |
CAS RN |
22041-21-0 | |
| Record name | Methyl 1-pyrrolidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(pyrrolidin-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

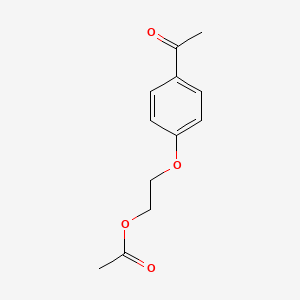
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)
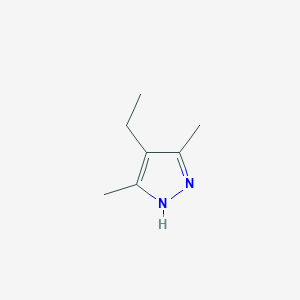
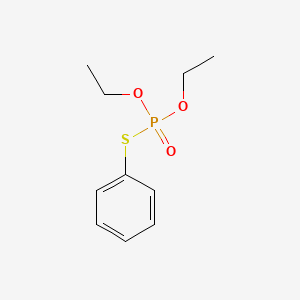
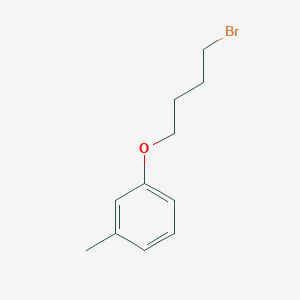
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
